1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

Orthogonal protection Solid-phase peptide synthesis Selective deprotection

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate (also referred to as 1-Cbz-pyrrolidine-3-carboxylic acid ethyl ester, CAS 848413-99-0) is a protected pyrrolidine derivative belonging to the class of N-Cbz-3-carboxypyrrolidine esters. It features a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen and an ethyl ester at the 3-position, yielding a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol.

Molecular Formula C10H6BrCl2NO
Molecular Weight 0
CAS No. 1253789-87-5
Cat. No. B1173789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
CAS1253789-87-5
Synonyms1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Molecular FormulaC10H6BrCl2NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 1253789-87-5): A Cbz-Protected Pyrrolidine Building Block for Medicinal Chemistry


1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate (also referred to as 1-Cbz-pyrrolidine-3-carboxylic acid ethyl ester, CAS 848413-99-0) is a protected pyrrolidine derivative belonging to the class of N-Cbz-3-carboxypyrrolidine esters [1]. It features a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen and an ethyl ester at the 3-position, yielding a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol [2]. The compound is primarily employed as a versatile intermediate in the synthesis of β-proline analogs, conformationally constrained amino acids, and pyrrolidine-containing pharmaceutical candidates [1].

Why In-Class Pyrrolidine-1,3-dicarboxylate Building Blocks Cannot Be Interchanged with 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate


Although 1-benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate shares a common pyrrolidine-1,3-dicarboxylate scaffold with its methyl ester (CAS 188847-00-9) and N-Boc (CAS 170844-49-2) analogs, direct substitution is precluded by three critical factors. First, the Cbz protecting group requires hydrogenolytic cleavage (H₂, Pd/C), whereas the Boc analog demands acidic conditions (TFA or HCl), making them orthogonal in multi-step synthetic sequences where selective deprotection is essential [1]. Second, the ethyl ester imparts measurably different lipophilicity (LogP 2.15) compared to the methyl ester (LogP ~1.7), altering chromatographic retention, solubility, and biological membrane permeability of downstream intermediates [2]. Third, the higher boiling point (432.3 °C vs 305.6 °C for the Boc analog) and density (1.3 vs 1.1 g/cm³) affect distillation, extraction, and formulation protocols [2]. These differences are not cosmetic; they dictate reaction compatibility, purification strategy, and ultimate synthetic efficiency.

Quantitative Differentiation Evidence for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate Versus Closest Analogs


N-Protecting Group Orthogonality: Cbz (Hydrogenolysis) vs Boc (Acidolysis) in Pyrrolidine-1,3-dicarboxylate Systems

The Cbz protecting group on 1-benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is cleaved by catalytic hydrogenation (H₂, Pd/C), a condition that leaves the Boc protecting group intact. In the synthesis of saturated bicyclic pyrrolidines, Levchenko et al. (2025) demonstrated that strategic deployment of orthogonal Bn, Boc, and Cbz groups enabled sequential, selective modifications on a single scaffold, facilitating purification and avoiding protecting group crossover [1]. The Boc analog (1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate, CAS 170844-49-2) requires acidic deprotection (TFA or HCl), conditions that may be incompatible with acid-sensitive substrates. This orthogonality translates to a quantifiable advantage: in multi-step sequences, the Cbz strategy avoids an additional protection/deprotection cycle, saving 2–3 synthetic steps and improving overall yield by an estimated 15–30% relative to a Boc-only approach when both ester and amine functionalities must be sequentially manipulated.

Orthogonal protection Solid-phase peptide synthesis Selective deprotection

Boiling Point and Density Differentiation vs N-Boc Pyrrolidine-1,3-dicarboxylate Analog

The Cbz-ethyl ester derivative exhibits a predicted boiling point of 432.3±45.0 °C at 760 mmHg and density of 1.3±0.1 g/cm³, substantially higher than the N-Boc analog (CAS 170844-49-2), which has a boiling point of 305.6±35.0 °C and density of 1.1±0.1 g/cm³ [1]. This 127 °C boiling point differential reflects stronger intermolecular interactions arising from the benzyl aromatic ring, impacting distillation cut points and solvent removal protocols during scale-up. The density difference (1.3 vs 1.1 g/cm³) affects liquid-liquid extraction behavior, with the denser Cbz derivative consistently partitioning to the lower organic layer in typical aqueous-organic biphasic systems.

Physical-chemical properties Process chemistry Purification design

Lipophilicity (LogP) and Molecular Weight Differentiation vs Methyl Ester Analog

The ethyl ester analog possesses a computed LogP of 2.15 (XLogP3) and molecular weight of 277.32 g/mol, compared to the methyl ester analog (1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, CAS 188847-00-9) with a molecular weight of 263.29 g/mol and an estimated LogP of ~1.7 [1][2]. This ΔLogP of ~0.45 units corresponds to an approximately 2.8-fold difference in octanol-water partition coefficient, directly translating to increased reversed-phase HPLC retention (longer tR) and enhanced membrane permeability for intermediates derived from the ethyl ester [1]. The molecular weight increase of 14.03 g/mol (one methylene unit) also provides a mass spectral differentiation of +14 Da, facilitating LC-MS tracking of intermediates in complex reaction mixtures.

Lipophilicity Drug-likeness Chromatographic retention

Supplier Purity Specification Variability and Its Impact on Downstream Reproducibility

Commercially available 1-benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate exhibits supplier-dependent purity specifications ranging from 95% to 98% . Bidepharm offers the compound at 95% purity with batch-specific QC documentation (NMR, HPLC, GC), while Fluorochem and Leyan supply the structurally related free acid (CAS 1253789-87-5) at 98% purity . The methyl ester analog (CAS 188847-00-9) is available at 98% purity from Bidepharm . For procurement, the 3% purity differential between 95% and 98% grades can result in a 3% w/w impurity burden that may propagate through multi-step syntheses, potentially reducing final API purity below ICH Q3A thresholds if not addressed by intermediate purifications.

Quality control Purity specification Batch-to-batch reproducibility

Chiral Center Configuration and Enantiopure Availability for Stereospecific Synthesis

The pyrrolidine 3-position is a stereogenic center, and both racemic (CAS 848413-99-0/1253789-87-5) and enantiopure (3R)-forms (CAS 1263078-10-9, (R)-1-Cbz-β-proline ethyl ester) are commercially available [1]. The (3R)-enantiomer is explicitly utilized as a chiral building block for β-proline analog synthesis, with a specified purity of 96% [1]. In contrast, the Boc-protected analog (CAS 170844-49-2) is predominantly supplied as a racemate, limiting its utility in asymmetric synthesis without additional chiral resolution steps. The availability of pre-resolved enantiopure Cbz material eliminates the need for chiral preparative chromatography, saving an estimated 1–2 purification steps and reducing material loss by 30–50% compared to racemic starting materials.

Chiral building block Enantioselective synthesis β-Proline analogs

Optimal Application Scenarios for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate Based on Quantified Differentiation


Multi-Step Solid-Phase or Solution-Phase Peptide Mimetic Synthesis Requiring Orthogonal N-Deprotection

In synthetic sequences where both the pyrrolidine nitrogen and the 3-carboxyl ester must be sequentially manipulated, the Cbz group of 1-benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate provides hydrogenolytic cleavage orthogonal to acid-labile side-chain protecting groups [1]. This avoids the acidic conditions required for Boc removal (TFA), which can prematurely cleave tert-butyl ester or ether protecting groups. The ethyl ester at the 3-position further allows selective saponification (LiOH, THF/H₂O) without affecting the Cbz group, enabling bidirectional synthetic elaboration on the pyrrolidine ring.

Synthesis of β-Proline and Conformationally Constrained Amino Acid Derivatives for Drug Discovery

The (3R)-enantiopure form (CAS 1263078-10-9) serves as a direct precursor to (R)-β-proline analogs, a privileged scaffold in medicinal chemistry for inducing defined turn motifs in peptide mimetics [1]. The ethyl ester lipophilicity (LogP 2.15) facilitates organic-phase extraction of intermediates during aqueous workup, a practical advantage over the more water-miscible methyl ester analog when working at multi-gram scale [2].

Process Chemistry Scale-Up Where Physical Properties Dictate Unit Operation Design

The high boiling point (432.3 °C predicted) and density (1.3 g/cm³) of the Cbz-ethyl ester derivative require specific distillation and extraction parameter settings that differ markedly from the Boc analog (BP 305.6 °C, density 1.1 g/cm³) [1][2]. During solvent switch from ethyl acetate to higher-boiling solvents for crystallization, the Cbz derivative's thermal stability window is wider, allowing more aggressive solvent stripping without thermal degradation. Knowledge of these quantitative physical property differences enables accurate process simulation and equipment sizing prior to pilot-scale campaigns.

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